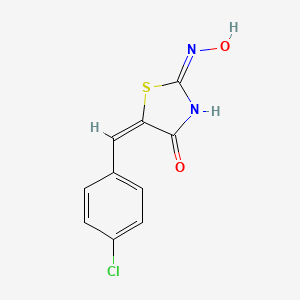
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(1-methyl-2-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(1-methyl-2-oxopyrrolidin-3-yl)urea (ETU) is a chemical compound that belongs to the family of thiadiazole urea derivatives. ETU has gained significant attention in the scientific community due to its potential applications in various fields, including agricultural, medical, and industrial.
作用機序
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(1-methyl-2-oxopyrrolidin-3-yl)urea involves the inhibition of the enzyme urease, which is responsible for the breakdown of urea into ammonia and carbon dioxide. The inhibition of urease leads to the accumulation of urea in the body of the target organism, which ultimately results in its death.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(1-methyl-2-oxopyrrolidin-3-yl)urea has been found to have significant biochemical and physiological effects on various organisms. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus flavus, and Staphylococcus aureus. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(1-methyl-2-oxopyrrolidin-3-yl)urea has also been found to have insecticidal effects on various pests, including the cotton bollworm and the diamondback moth.
実験室実験の利点と制限
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(1-methyl-2-oxopyrrolidin-3-yl)urea has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a relatively low toxicity profile. However, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(1-methyl-2-oxopyrrolidin-3-yl)urea also has certain limitations, including its narrow spectrum of activity and the potential for the development of resistance in target organisms.
将来の方向性
There are several potential future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(1-methyl-2-oxopyrrolidin-3-yl)urea. One area of interest is the development of new formulations and delivery systems for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(1-methyl-2-oxopyrrolidin-3-yl)urea to improve its efficacy and reduce its environmental impact. Another area of interest is the identification of new target organisms for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(1-methyl-2-oxopyrrolidin-3-yl)urea, including emerging plant pathogens and insect pests. Additionally, the potential use of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(1-methyl-2-oxopyrrolidin-3-yl)urea as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders, is an area of active research.
Conclusion:
In conclusion, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(1-methyl-2-oxopyrrolidin-3-yl)urea is a chemical compound with significant potential applications in various fields, including agriculture, medicine, and industry. Its mechanism of action involves the inhibition of urease, leading to the accumulation of urea in the body of the target organism. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(1-methyl-2-oxopyrrolidin-3-yl)urea has significant biochemical and physiological effects on various organisms and has several advantages and limitations for use in lab experiments. There are several potential future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(1-methyl-2-oxopyrrolidin-3-yl)urea, including the development of new formulations and delivery systems, the identification of new target organisms, and the potential use as a therapeutic agent.
合成法
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(1-methyl-2-oxopyrrolidin-3-yl)urea can be synthesized through a multi-step process involving the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 1-methyl-2-oxo-pyrrolidine-3-carboxylic acid followed by the addition of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole. The final product is obtained after purification through column chromatography.
科学的研究の応用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(1-methyl-2-oxopyrrolidin-3-yl)urea has been extensively studied for its potential applications in the field of agriculture. It has been found to possess antifungal properties and can be used as a fungicide to control various plant diseases caused by fungi. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(1-methyl-2-oxopyrrolidin-3-yl)urea has also been found to have insecticidal properties and can be used as an insecticide to control pests.
特性
IUPAC Name |
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1-methyl-2-oxopyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2S/c1-3-7-13-14-10(18-7)12-9(17)11-6-4-5-15(2)8(6)16/h6H,3-5H2,1-2H3,(H2,11,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRZXEMFIKSWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)NC2CCN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5964832.png)
![N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B5964842.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)propanamide](/img/structure/B5964855.png)
![2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B5964858.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B5964870.png)
![1-methyl-4-{3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5964872.png)
![methyl 2-({[2-(cyclohexylacetyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5964875.png)
![N-(tert-butyl)-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5964892.png)
![2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol](/img/structure/B5964896.png)
![{3-(3-chlorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5964906.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5964911.png)
![1-(1-azocanyl)-3-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B5964914.png)